Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane
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Description
Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane, also known as this compound, is a useful research compound. Its molecular formula is C33H60OSi and its molecular weight is 500.9 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane (commonly referred to as the compound) is a complex organic molecule with significant biological activity. This article explores its pharmacological properties through various studies and findings.
Chemical Structure and Properties
The compound has a molecular formula of C56H94O2 and features a unique cyclopenta[a]phenanthrene framework. The presence of tert-butyl and dimethylsilane groups contributes to its lipophilicity and potential bioactivity.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance:
- DPPH Radical Scavenging : Studies have shown that related compounds can effectively scavenge DPPH radicals with IC50 values ranging from 100 to 300 µg/mL .
- ABTS Radical Scavenging : Similar compounds have demonstrated effective ABTS radical scavenging abilities with IC50 values indicating moderate activity compared to standard antioxidants like Trolox .
2. Antiproliferative Effects
The compound's antiproliferative activity has been assessed against various cancer cell lines:
- Cell Lines Tested : Common carcinoma cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) have shown sensitivity to treatment with related compounds.
- IC50 Values : The most active fractions derived from similar compounds displayed IC50 values ranging from 0.82 to 231.18 µg/mL against these cell lines .
3. Antibacterial Activity
The antibacterial efficacy of the compound has also been evaluated:
- Pathogens Targeted : Tests against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa revealed significant antibacterial activity.
- Effectiveness : The fractions derived from the compound exhibited varying degrees of inhibition against these pathogens .
Case Study: Antioxidant and Antiproliferative Properties
A study published in 2021 evaluated the antioxidant potential and antiproliferative effects of extracts containing similar compounds:
- Methodology : The study utilized both DPPH and ABTS assays for antioxidant evaluation and MTT assays for cytotoxicity against cancer cells.
- Results Summary :
Properties
IUPAC Name |
tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H60OSi/c1-23(2)12-11-13-24(3)28-16-17-29-27-15-14-25-22-26(34-35(9,10)31(4,5)6)18-20-32(25,7)30(27)19-21-33(28,29)8/h14,23-24,26-30H,11-13,15-22H2,1-10H3/t24-,26?,27+,28-,29+,30+,32+,33-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIGRSVIJKSIQL-WTMXSKCQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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